molecular formula C12H15ClN2O2 B592302 Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 494767-22-5

Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No.: B592302
CAS No.: 494767-22-5
M. Wt: 254.714
InChI Key: DKWPEZZBXCBPAG-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-C]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which can be adapted to form the pyrrolo[3,2-C]pyridine core . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-C]pyridine derivatives.

Scientific Research Applications

Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-C]pyridine derivatives, such as:

Uniqueness

Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWPEZZBXCBPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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